HSN748: A Novel Kinase Inhibitor Targeting Drug-Resistant Acute Myeloid Leukemia
HSN748: A Novel Kinase Inhibitor Targeting Drug-Resistant Acute Myeloid Leukemia
For Immediate Release
WEST LAFAYETTE, Ind. – Researchers have unveiled the mechanism of action of HSN748, a novel, potent kinase inhibitor demonstrating significant promise in overcoming drug resistance in Acute Myeloid Leukemia (AML).[1][2] Preclinical studies show HSN748 effectively targets key mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, a common driver of AML, leading to potent anti-leukemic activity, even in cases where current FDA-approved therapies have failed.[1][3][4]
HSN748, a nicotinamide-based compound, has been specifically designed to fit perfectly into the active site of drug-resistant mutants of FLT3.[1][5] This "hand-in-glove" fit allows it to effectively block the enzymatic activity of FLT3, which is crucial for the survival of AML cancer cells, thereby inducing cell death.[1][5] The compound has shown superiority over the FDA-approved FLT3 inhibitor, gilteritinib (B612023), in preclinical models.[1][3]
Core Mechanism of Action: Potent FLT3 Inhibition
Acute Myeloid Leukemia is a cancer of the bone marrow and blood that progresses rapidly.[2] A significant portion of AML cases are driven by mutations in the FLT3 gene, making it a key therapeutic target.[6] While several FLT3 inhibitors are available, their effectiveness is often limited by the development of secondary mutations that confer drug resistance.[6]
HSN748 has demonstrated potent inhibitory activity against both the common FLT3 internal tandem duplication (ITD) mutation and clinically relevant drug-resistant secondary mutations, such as the F691L gatekeeper mutation and the D835Y mutation.[3][6][7] This broad activity profile suggests HSN748 could be a valuable therapeutic option for a wider range of AML patients, including those who have relapsed or are refractory to current treatments.[3][8]
Downstream Signaling Pathway Modulation
FLT3 activation triggers several downstream signaling pathways that promote leukemic cell proliferation, survival, and growth. HSN748's inhibition of FLT3 leads to the downregulation of these critical pathways.[3][8]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival and metabolism. HSN748 treatment has been shown to reduce the expression of key genes within this pathway, including AKT1, mTOR, and S6K1.[3]
-
RAS/MAPK Pathway: This pathway plays a crucial role in cell growth and differentiation. HSN748 has been observed to impact the expression of genes within this pathway.[3][4]
The comprehensive effect of HSN748 on these signaling cascades is a key contributor to its anti-leukemic effects.
Caption: HSN748 inhibits mutated FLT3, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways.
Preclinical Efficacy
HSN748 has demonstrated significant anti-leukemic activity in a variety of preclinical models, including cell lines, a genetic mouse model, and patient-derived xenografts (PDX).
In Vitro Studies
In AML cell lines harboring FLT3 mutations, HSN748 has shown superior growth inhibitory effects compared to other FLT3 inhibitors.[4]
| Cell Line | Mutation | HSN748 IC50 (nM) | Ponatinib IC50 (nM) |
| MOLM14-D835Y | FLT3-ITD, D835Y | 0.69 | 52.6 |
| MOLM14-F691L | FLT3-ITD, F691L | 0.18 | 6.8 |
| Data from a study comparing HSN748 and Ponatinib.[7] |
In Vivo Studies
In a genetic mouse model of AML with both Tet2 and Flt3-ITD mutations, oral administration of HSN748 at 20 mg/kg (5 times a week) led to a reduction in the peripheral leukemic burden.[3][4][8] Specifically, treatment resulted in:
-
Reduced white blood cell, neutrophil, and monocyte counts.[4][8]
-
Partial restoration of normal erythroid and myeloid differentiation in the bone marrow.[3][4]
Furthermore, in a PDX model using cells from an AML patient with multiple mutations including FLT3-ITD, HSN748 treatment demonstrated superior efficacy in inhibiting the progression of leukemia compared to gilteritinib.[9] In a remarkable finding, all mice with gilteritinib-resistant human AML samples treated with HSN748 were alive at day 120, whereas none of the gilteritinib-treated animals survived past this point.[1]
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of HSN748.
RNA-Sequencing Analysis
-
Objective: To determine the effect of HSN748 on gene transcription in FLT3-mutated AML cells.
-
Cell Line: MOLM14 cells.
-
Treatment: Cells were exposed to 2 nM of HSN748 or DMSO (control) for 24 hours.
-
RNA Extraction: Trizol reagent was used to extract total RNA.
-
Analysis: RNA-sequencing was performed to compare the transcriptomes of HSN748-treated and DMSO-treated cells. Differentially expressed genes were identified with a false discovery rate (FDR) of less than 0.05 and a log fold change greater than 1.[3][4]
Caption: Workflow for RNA-sequencing analysis of HSN748-treated AML cells.
In Vivo Mouse Model
-
Objective: To evaluate the therapeutic efficacy of HSN748 in a genetically relevant AML mouse model.
-
Model: A mouse model with combined epigenetic (Tet2-/-) and genetic (Flt3-ITD/ITD) mutations.
-
Procedure: Bone marrow mononuclear cells from CD45.2 expressing Tet2-/-:Flt3-ITD/ITD AML mice were mixed with bone marrow cells from CD45.1-expressing BoyJ mice and transplanted into lethally irradiated F1 recipient mice.
-
Treatment: Six weeks post-transplant, mice were treated orally with either vehicle or HSN748 at 20 mg/kg, 5 times a week.
-
Analysis: Peripheral blood engraftment and leukemic burden were analyzed.[3][4][8]
Patient-Derived Xenograft (PDX) Model
-
Objective: To assess the efficacy of HSN748 in a model using human AML cells.
-
Model: Sublethally irradiated NOD-scid IL2Rγnull-3/GM/SF (NSGS) mice.
-
Procedure: Mice were transplanted with cells from an AML patient with multiple mutations (FLT3-ITD, DNMT3A, NPM1, CHEK2).
-
Treatment: One week after transplantation, mice were treated orally with vehicle, gilteritinib (20 mg/kg), or HSN748 (20 mg/kg) for 5 days a week.
-
Analysis: The presence of human CD45-positive cells in peripheral blood was monitored weekly to assess leukemic progression.[8][9]
Future Directions
The promising preclinical results for HSN748 have paved the way for further development. Pre-IND (Investigational New Drug) studies are ongoing to support a potential clinical trial for HSN748 in AML patients who are resistant to currently approved therapies.[6] The development of HSN748 represents a significant step forward in the targeted treatment of drug-resistant AML, offering a potential new lifeline for patients with limited options.[2]
References
- 1. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 2. stories.prf.org [stories.prf.org]
- 3. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. b-s-h.org.uk [b-s-h.org.uk]
- 6. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
